molecular formula C11H16N2O3 B2731773 Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid CAS No. 2140263-35-8

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

Cat. No. B2731773
CAS RN: 2140263-35-8
M. Wt: 224.26
InChI Key: BZVRXMZLTBGXOZ-PSASIEDQSA-N
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Description

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid, also known as rac-PFI-2, is a chemical compound used in scientific research. It is a potent inhibitor of the histone lysine methyltransferase SETD7, which plays a crucial role in various cellular processes, including gene expression, cell cycle regulation, and DNA damage response.

Mechanism of Action

The mechanism of action of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves the inhibition of SETD7, which is a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 4 (H3K4). Methylation of H3K4 is a crucial step in the regulation of gene expression, and SETD7-mediated methylation of H3K4 has been implicated in various cellular processes. Rac-PFI-2 binds to the SET domain of SETD7 and inhibits its enzymatic activity, leading to a decrease in H3K4 methylation and altered gene expression.
Biochemical and Physiological Effects:
Inhibition of SETD7 by Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid leads to various biochemical and physiological effects. For example, studies have shown that Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid induces cell cycle arrest and apoptosis in cancer cells, inhibits the growth of cancer cells in vitro and in vivo, and enhances the sensitivity of cancer cells to DNA-damaging agents. Moreover, Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid has been shown to improve insulin sensitivity and glucose tolerance in mice, suggesting a potential therapeutic application in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

Rac-PFI-2 has several advantages for lab experiments. First, it is a potent and selective inhibitor of SETD7, which allows for the specific investigation of SETD7-mediated cellular processes. Second, Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid has been extensively characterized in vitro and in vivo, which facilitates the interpretation of experimental results. However, Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid also has some limitations. For example, it has poor solubility in aqueous solutions, which may limit its use in certain experimental settings. Moreover, the effects of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid may be cell type-specific, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for the investigation of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid on cellular processes. Second, the therapeutic potential of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid in the treatment of cancer and other diseases needs to be further explored. Third, the development of more potent and selective inhibitors of SETD7 may provide new opportunities for the investigation of SETD7-mediated cellular processes. Fourth, the effects of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid on other histone lysine methyltransferases and epigenetic regulators need to be investigated to gain a more comprehensive understanding of its biological effects.

Synthesis Methods

The synthesis of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves several steps. First, 1-(propan-2-yl)-1H-pyrazol-5-amine is reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (2R,3R)-2,3-dihydroxy-4-oxo-hexanoic acid lactone to yield Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

Rac-PFI-2 has been extensively used in scientific research to investigate the role of SETD7 in various cellular processes. For example, studies have shown that SETD7 regulates the expression of genes involved in cell cycle progression and DNA damage response. Inhibition of SETD7 by Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid leads to cell cycle arrest and increased sensitivity to DNA-damaging agents. Moreover, SETD7 has been implicated in the development and progression of various cancers, and Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7(2)13-9(3-5-12-13)10-8(11(14)15)4-6-16-10/h3,5,7-8,10H,4,6H2,1-2H3,(H,14,15)/t8-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVRXMZLTBGXOZ-PSASIEDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

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